6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide
Description
6-Fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxyquinoline core substituted with a fluorine atom at position 6 and a furan-2-ylmethyl group attached via the carboxamide moiety. The structural uniqueness of this compound arises from the combination of fluorine’s electronegativity, the hydroxyl group’s hydrogen-bonding capability, and the furan ring’s aromatic heterocyclic nature.
Properties
IUPAC Name |
6-fluoro-N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-9-3-4-13-11(6-9)14(19)12(8-17-13)15(20)18-7-10-2-1-5-21-10/h1-6,8H,7H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVKWJZPELGYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroquinoline and furan-2-carboxaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 6-fluoroquinoline with furan-2-carboxaldehyde under acidic or basic conditions to form 6-fluoro-4-hydroxyquinoline-3-carbaldehyde.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine, such as furan-2-ylmethylamine, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product, this compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA/RNA synthesis, depending on its specific application.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Fluorine Substitution: The presence of fluorine at position 6 in the target compound and Compound 35 may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like 5a5–5b1 .
- Carboxamide Substituents: The furan-2-ylmethyl group in the target compound introduces a heteroaromatic moiety, distinct from the alkylamine (e.g., dimethylaminopropyl in 5a5) or halogenated aryl (e.g., bromophenyl in ) groups in analogs. This may influence binding affinity in biological targets due to π-π stacking or hydrogen-bonding interactions.
Table 2: Physicochemical Properties of Selected Compounds
Biological Activity
6-Fluoro-N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing its mechanisms, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C₁₅H₁₁FN₂O₃
- Molecular Weight : 286.26 g/mol
- CAS Number : 951938-95-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and apoptosis. The compound is believed to inhibit key enzymes and pathways, including:
- PI3K/AKT Pathway : This pathway plays a crucial role in cell growth and survival. Inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.
- Monoamine Oxidase (MAO) : The compound has shown potential as an MAO inhibitor, which may influence neurotransmitter levels and has implications for neurodegenerative diseases.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays revealed that this compound showed promising results against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines.
| Compound | IC50 (Caco-2) | IC50 (HCT-116) |
|---|---|---|
| This compound | TBD | TBD |
Note: Specific IC50 values for this compound are still under investigation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as a therapeutic agent for bacterial infections.
Study 1: Antiproliferative Effects
A study published in the Journal of Medicinal Chemistry investigated the effects of several quinoline derivatives, including this compound, on cancer cell lines. The results indicated that modifications to the quinoline core significantly affected the antiproliferative activity, with certain derivatives achieving IC50 values in the low micromolar range against Caco-2 and HCT-116 cells .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which these compounds exert their effects. Using induced-fit docking studies, researchers demonstrated that these quinoline derivatives bind effectively to the PI3Kα enzyme, blocking its activity and leading to downstream effects on cell survival pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
